SB 699551 dihydrochloride

Catalog No.
S542639
CAS No.
864741-95-7
M.F
C34H47Cl2N3O
M. Wt
584.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB 699551 dihydrochloride

CAS Number

864741-95-7

Product Name

SB 699551 dihydrochloride

IUPAC Name

3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide;dihydrochloride

Molecular Formula

C34H47Cl2N3O

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C34H45N3O.2ClH/c1-36(2)24-25-37(34(38)21-16-28-10-6-7-11-28)27-31-14-19-33(20-15-31)32-17-12-30(13-18-32)26-35-23-22-29-8-4-3-5-9-29;;/h3-5,8-9,12-15,17-20,28,35H,6-7,10-11,16,21-27H2,1-2H3;2*1H

InChI Key

QJMKBIHLMPTYTI-UHFFFAOYSA-N

SMILES

CN(C)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)CNCCC3=CC=CC=C3)C(=O)CCC4CCCC4.Cl.Cl

Synonyms

N-[2-(Dimethylamino)ethyl]-N-[[4’-[[(2-phenylethyl)amino]methyl][1,1’-biphenyl]-4-yl]methyl]cyclopentanepropanamide Dihydrochloride;

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)CNCCC3=CC=CC=C3)C(=O)CCC4CCCC4.Cl.Cl

The exact mass of the compound N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-YL]methyl]cyclopentanepropanamide dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

SB 699551 dihydrochloride is a selective antagonist of the serotonin 5-HT5A receptor, which is part of the broader family of serotonin receptors. This compound is characterized by its chemical structure, which includes a cyclopentyl group and a dimethylaminoethyl moiety. The full chemical name is 3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[(4′-{[(2-phenylethyl)amino]methyl}-4-biphenylyl)methyl]propanamide dihydrochloride. Its molecular formula is C23H30Cl2N2, and it has a CAS number of 864741-95-7. SB 699551 dihydrochloride has been studied for its potential effects on cognitive processes and memory due to its interaction with the serotonergic system .

SB-699551 acts as a competitive antagonist at the 5-HT5A receptor []. It binds to the same binding site as the natural neurotransmitter serotonin, preventing serotonin from activating the receptor. This blockade of 5-HT5A signaling is thought to underlie the potential therapeutic effects of SB-699551.

Chemical Properties and Synthesis

Potential Research Applications

SB 699551 has been identified as a potential ligand for palladium-catalyzed reactions. Palladium is a versatile transition metal catalyst used in a wide range of organic transformations. Ligands are molecules that bind to the metal center in a catalyst, influencing its reactivity and selectivity.

Studies have shown that SB 699551 can form stable complexes with palladium, and these complexes exhibit catalytic activity in various reactions, including:

  • Suzuki-Miyaura coupling: This reaction is a fundamental tool in organic synthesis for forming carbon-carbon bonds.
  • Sonogashira coupling: This reaction is another valuable tool for forming carbon-carbon bonds, particularly between sp and sp2 hybridized carbons.
  • Hydroamination: This reaction involves the addition of an amine group (NH2) across an unsaturated carbon-carbon bond.

As a chemical compound, SB 699551 dihydrochloride participates in various reactions primarily related to its role as a receptor antagonist. The compound interacts with serotonin receptors, particularly the 5-HT5A subtype, inhibiting their activity. This inhibition can lead to alterations in neurotransmitter release and signaling pathways associated with mood regulation and cognitive functions. Specific reaction mechanisms include:

  • Binding to the 5-HT5A receptor: This action prevents serotonin from activating the receptor, which may influence downstream signaling pathways.
  • Impact on neurotransmitter levels: By blocking the receptor, SB 699551 dihydrochloride may affect the levels of other neurotransmitters such as dopamine and norepinephrine, potentially leading to changes in mood and cognition .

SB 699551 dihydrochloride has demonstrated significant biological activity, particularly in studies assessing its effects on memory and cognition. Research indicates that this compound can influence:

  • Cognitive Enhancement: It has been shown to ameliorate cognitive deficits in animal models, particularly in scenarios involving memory impairment induced by substances such as scopolamine .
  • Amnesia: The blockade of the 5-HT5A receptor by SB 699551 dihydrochloride has been linked to effects on forgetting processes, suggesting a role in modulating memory consolidation and retrieval .
  • Behavioral Effects: Studies have reported that administration of SB 699551 dihydrochloride can lead to improved performance in memory tasks among rodents, indicating potential therapeutic applications in cognitive dysfunction .

The synthesis of SB 699551 dihydrochloride involves several steps typically employed in organic chemistry. While specific proprietary methods may vary among manufacturers, a general synthetic route includes:

  • Formation of the Cyclopentyl Moiety: This involves cyclization reactions starting from appropriate precursors.
  • Amine Coupling: The introduction of the dimethylaminoethyl group through amine coupling reactions.
  • Final Modifications: The addition of the biphenyl moiety and subsequent formation of the dihydrochloride salt form.

These synthetic pathways are designed to ensure high purity and yield of the final product while maintaining structural integrity .

SB 699551 dihydrochloride has several potential applications in pharmaceutical research and development:

  • Cognitive Disorders: Due to its effects on memory and cognition, it is being investigated for use in treating disorders such as Alzheimer's disease and schizophrenia.
  • Neuroscience Research: It serves as a valuable tool for studying serotonergic systems and their implications in various neurological conditions.
  • Behavioral Studies: Researchers utilize this compound to explore the role of serotonin receptors in learning and memory processes .

Interaction studies involving SB 699551 dihydrochloride primarily focus on its effects on various neurotransmitter systems:

  • Serotonin System: As a selective antagonist of the 5-HT5A receptor, SB 699551 dihydrochloride modulates serotonin signaling, which can have downstream effects on mood and cognition.
  • Dopaminergic Interactions: Research suggests that blocking the 5-HT5A receptor may influence dopaminergic activity, potentially affecting reward pathways and motivation .
  • Behavioral Outcomes: Studies have shown that interactions with other neurotransmitter systems can lead to changes in behavior, particularly in tasks related to learning and memory .

Several compounds share structural or functional similarities with SB 699551 dihydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityMechanism of ActionUnique Features
SB 206553ModerateSerotonin receptor antagonistBroader receptor selectivity
LY-344864HighSelective for multiple serotonin receptorsPrimarily affects anxiety-related behaviors
WAY-100635ModerateSelective for serotonin 1A receptorFocused on anxiety rather than cognition

SB 699551 dihydrochloride stands out due to its selective antagonism at the 5-HT5A receptor, making it particularly relevant for cognitive enhancement studies compared to other compounds that may target different receptors or broader classes of receptors .

Receptor Binding Characteristics and Affinity Profile

SB 699551 dihydrochloride exhibits exceptional binding affinity for the 5-hydroxytryptamine 5A receptor, with a pKi value of 8.3 for 5-hydroxytryptamine 5A [2] [4] [17]. This compound demonstrates high-affinity binding characteristics, with Ki values reported as 8.2 in functional assays measuring competitive antagonism of 5-hydroxytryptamine-stimulated guanosine-5'-O-(3-thio)triphosphate binding to membranes from human embryonic kidney 293 cells transiently expressing the guinea pig 5-hydroxytryptamine 5A receptor [5] [6]. The pA2 value has been determined to be 8.1 ± 0.1, indicating potent functional antagonism at physiologically relevant concentrations [9].

The binding kinetics reveal that SB 699551 dihydrochloride forms stable receptor-antagonist complexes with the 5-hydroxytryptamine 5A receptor [25]. Radioligand binding studies using 5-carboxamidotryptamine demonstrate that the compound effectively displaces endogenous ligands from high-affinity binding sites on 5-hydroxytryptamine 5A-human embryonic kidney 293 cell membranes [25]. The binding affinity remains consistent across different expression systems, with guanylyl-imidodiphosphate addition and pertussis toxin pretreatment abolishing high-affinity binding, confirming coupling to G proteins of the Gi/Go family [25].

ParameterValueExperimental ConditionsReference
pKi (5-hydroxytryptamine 5A)8.3Radioligand binding [2] [4] [17]
pA2 (5-hydroxytryptamine 5A)8.1 ± 0.1Functional assay [9]
Ki (competitive antagonism)8.2guanosine-5'-O-(3-thio)triphosphate binding [5] [6]

Receptor Selectivity Across the 5-Hydroxytryptamine Receptor Family

SB 699551 dihydrochloride demonstrates remarkable selectivity for the 5-hydroxytryptamine 5A receptor over other members of the 5-hydroxytryptamine receptor family [2] [4] [17]. The compound exhibits greater than 100-fold selectivity versus the serotonin transporter and other 5-hydroxytryptamine receptor subtypes [5] [6]. Specifically, the pKi values for non-target receptors are substantially lower: less than 6.0 for 5-hydroxytryptamine 1B/D receptors, less than 6.0 for 5-hydroxytryptamine 2A receptors, less than 6.0 for 5-hydroxytryptamine 2C receptors, less than 5.5 for 5-hydroxytryptamine 1A receptors, and less than 5.5 for 5-hydroxytryptamine 7 receptors [2] [4] [17].

Comprehensive affinity profiling reveals that SB 699551 dihydrochloride exhibits appreciable affinity for multiple 5-hydroxytryptamine receptor subtypes including 5-hydroxytryptamine 1A receptor, 5-hydroxytryptamine 1B receptor, 5-hydroxytryptamine 1D receptor, 5-hydroxytryptamine 2A receptor, 5-hydroxytryptamine 2B receptor, 5-hydroxytryptamine 2C receptor, and 5-hydroxytryptamine 3 ion channel, in addition to the primary target 5-hydroxytryptamine 5A receptor [10]. However, the selectivity ratio remains favorable for 5-hydroxytryptamine 5A receptor targeting, with the compound displaying 100-fold selectivity versus those 5-hydroxytryptamine receptor subtypes reported to modulate central 5-hydroxytryptamine neurotransmission [9].

Receptor SubtypepKi ValueSelectivity Ratio vs 5-hydroxytryptamine 5A
5-hydroxytryptamine 5A8.31 (reference)
5-hydroxytryptamine 1B/D< 6.0> 200-fold
5-hydroxytryptamine 2A< 6.0> 200-fold
5-hydroxytryptamine 2C< 6.0> 200-fold
5-hydroxytryptamine 1A< 5.5> 630-fold
5-hydroxytryptamine 7< 5.5> 630-fold

Competitive Antagonism Mechanisms

SB 699551 dihydrochloride functions as a competitive antagonist at the 5-hydroxytryptamine 5A receptor through classical competitive inhibition mechanisms [9]. The compound competitively antagonizes 5-hydroxytryptamine-stimulated guanosine-5'-O-(3-thio)triphosphate binding to membranes from human embryonic kidney 293 cells transiently expressing the guinea pig 5-hydroxytryptamine 5A receptor [9]. This competitive nature is evidenced by the surmountable antagonism observed in concentration-response experiments, where increasing concentrations of 5-hydroxytryptamine can overcome the inhibitory effects of SB 699551 dihydrochloride [9].

SB 699551 dihydrochloride demonstrates significant modulatory effects on serotonergic neuronal firing patterns through its selective antagonism of 5-hydroxytryptamine 5A receptors. The compound exhibits a distinctive pharmacological profile with a pKi value of 8.3 for 5-hydroxytryptamine 5A receptors, demonstrating over 100-fold selectivity compared to other serotonin receptor subtypes including 5-hydroxytryptamine 1B/D, 5-hydroxytryptamine 2A, 5-hydroxytryptamine 2C, 5-hydroxytryptamine 1A, and 5-hydroxytryptamine 7 receptors [1] [2].

Receptor TypepKi ValueSelectivity
5-HT5A8.3Primary target
5-HT1B/D<6.0>100-fold selectivity
5-HT2A<6.0>100-fold selectivity
5-HT2C<6.0>100-fold selectivity
5-HT1A<5.5>100-fold selectivity
5-HT7<5.5>100-fold selectivity

Electrophysiological investigations conducted in guinea pig dorsal raphe nucleus slices reveal that SB 699551 dihydrochloride at 1 micromolar concentration does not alter basal neuronal firing patterns per se, but specifically attenuates the 5-carboxamidotryptamine-induced depression in serotonergic neuronal firing [3]. This selective modulation occurs specifically in a subpopulation of cells that are insensitive to the 5-hydroxytryptamine 1A receptor-selective antagonist WAY-100635 at 100 nanomolar concentration [3].

The neurophysiological mechanism underlying these effects involves the compound's interaction with native 5-hydroxytryptamine 5A receptors present in layer V pyramidal neurons of the prefrontal cortex [4]. These receptors mediate outward currents that are activated by submicromolar concentrations of 5-hydroxytryptamine, exhibit inward rectification with a reversal potential near the equilibrium potential for potassium ions, and are suppressed by blockers of Kir3 channels [4].

Effects on Extracellular 5-Hydroxytryptamine Levels

The influence of SB 699551 dihydrochloride on extracellular 5-hydroxytryptamine levels demonstrates a complex pharmacological profile that depends on the concurrent presence of other serotonergic agents. When administered alone at doses of 0.3, 1, and 3 milligrams per kilogram subcutaneously, SB 699551 dihydrochloride does not modulate extracellular levels of 5-hydroxytryptamine in the guinea pig frontal cortex in vivo [3].

However, the compound exhibits significant synergistic effects when co-administered with WAY-100635, a selective 5-hydroxytryptamine 1A receptor antagonist. In combination studies, SB 699551 dihydrochloride at doses of 0.3, 1, or 3 milligrams per kilogram subcutaneously, when administered together with WAY-100635 at 0.3 milligrams per kilogram subcutaneously, produces a significant increase in extracellular 5-hydroxytryptamine levels [3].

Brain RegionExperimental MethodSB 699551 EffectConcentration/DoseSignificance
Dorsal raphe nucleusElectrophysiologyAttenuated 5-CT-induced depression1 μMEvidence for autoreceptor function
Frontal cortexMicrodialysisNo effect alone0.3-3 mg/kgNo intrinsic activity
Dorsal raphe nucleusElectrophysiologyBlocked WAY-100635 insensitive cells1 μMSubpopulation specificity
Frontal cortexMicrodialysisIncreased 5-HT with WAY-1006350.3-3 mg/kgSynergistic effect

Fast cyclic voltammetry studies conducted in vitro demonstrate that SB 699551 dihydrochloride at concentrations of 100 or 300 nanomolar fails to affect both electrically-evoked 5-hydroxytryptamine release and 5-carboxamidotryptamine-induced inhibition of evoked release [3]. This finding indicates that the compound's effects on extracellular 5-hydroxytryptamine levels are mediated through autoreceptor mechanisms rather than direct effects on neurotransmitter release machinery.

5-Hydroxytryptamine 5A Autoreceptor Function Evidence

The experimental evidence supporting the autoreceptor function of 5-hydroxytryptamine 5A receptors through SB 699551 dihydrochloride antagonism is multifaceted and derives from both electrophysiological and microdialysis studies. The compound competitively antagonizes 5-hydroxytryptamine-stimulated guanosine 5'-O-[gamma-thio]triphosphate binding to membranes from human embryonic kidney 293 cells transiently expressing the guinea pig 5-hydroxytryptamine 5A receptor, with a pA2 value of 8.1 ± 0.1 [3].

The autoreceptor function is particularly evident in the dorsal raphe nucleus, where SB 699551 dihydrochloride selectively modulates the response to 5-carboxamidotryptamine, a mixed serotonin receptor agonist. The compound's ability to attenuate 5-carboxamidotryptamine-induced depression in serotonergic neuronal firing specifically in WAY-100635-insensitive cells provides compelling evidence for the functional role of 5-hydroxytryptamine 5A receptors as autoreceptors [3].

Furthermore, the localization of 5-hydroxytryptamine 5A receptors in raphe nuclei and their expression in higher brain areas such as the cerebral cortex and hippocampus supports their potential autoreceptor function [5]. The receptor's presence in these regions, combined with its ability to modulate serotonergic neuronal activity, suggests a regulatory role in 5-hydroxytryptamine neurotransmission.

Synergistic Effects with Other Serotonergic Agents

The synergistic interactions between SB 699551 dihydrochloride and other serotonergic agents reveal complex pharmacological relationships that enhance understanding of 5-hydroxytryptamine 5A receptor function. The most significant synergistic effect occurs with WAY-100635, a selective 5-hydroxytryptamine 1A receptor antagonist, where combined administration produces effects that neither compound achieves independently [3].

Co-administered AgentAgent TypeObserved EffectMechanismSignificance
WAY-1006355-HT1A antagonistIncreased extracellular 5-HTDual autoreceptor blockadeSynergistic enhancement
None (SB 699551 alone)N/ANo effect on 5-HT levelsSelective 5-HT5A antagonismSelectivity confirmation
5-carboxamidotryptamine5-HT agonistReduced neuronal firing depressionAutoreceptor function evidenceFunctional validation
ParoxetineSSRINot tested in combinationN/AComparative reference

The mechanism underlying this synergistic effect involves the simultaneous blockade of both 5-hydroxytryptamine 5A and 5-hydroxytryptamine 1A autoreceptors, resulting in enhanced 5-hydroxytryptamine release that exceeds the effects of blocking either receptor subtype alone. This dual autoreceptor blockade suggests that both receptor subtypes contribute to the negative feedback regulation of serotonergic neurotransmission [3].

The interaction with 5-carboxamidotryptamine further demonstrates the functional significance of 5-hydroxytryptamine 5A receptors in modulating serotonergic responses. SB 699551 dihydrochloride's ability to attenuate 5-carboxamidotryptamine-induced neuronal firing depression provides evidence for the physiological relevance of these receptor interactions in native tissue preparations [3].

Neurotransmission Pathway Influences

SB 699551 dihydrochloride exerts multifaceted influences on serotonergic neurotransmission pathways through its selective antagonism of 5-hydroxytryptamine 5A receptors. The compound's effects encompass both presynaptic and postsynaptic mechanisms that collectively modulate serotonergic signaling [3] [4].

At the presynaptic level, SB 699551 dihydrochloride influences neurotransmitter release through its action on 5-hydroxytryptamine 5A autoreceptors located on serotonergic terminals. The compound's ability to enhance extracellular 5-hydroxytryptamine levels when combined with WAY-100635 indicates that 5-hydroxytryptamine 5A receptors normally function to inhibit 5-hydroxytryptamine release through negative feedback mechanisms [3].

Pathway ComponentSB 699551 EffectPathway TypeEvidence Source
Serotonergic neuronal firingModulated via autoreceptorPresynapticDorsal raphe studies
Extracellular 5-HT levelsIncreased when combinedSynapticMicrodialysis
Autoreceptor functionBlocked 5-HT5A mediatedPresynapticElectrophysiology
Synaptic transmissionEnhanced indirectlySynapticVoltammetry
Neurotransmitter releaseRegulated via feedbackPresynapticReceptor binding

The postsynaptic effects of SB 699551 dihydrochloride are demonstrated through its actions on native 5-hydroxytryptamine 5A receptors in cortical neurons. These receptors mediate inhibitory outward currents that are activated by 5-hydroxytryptamine and are coupled to potassium channels, specifically Kir3 channels [4]. The compound's antagonism of these receptors results in disinhibition of postsynaptic neurons, potentially enhancing their excitability and responsiveness to other inputs.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

583.3096185 g/mol

Monoisotopic Mass

583.3096185 g/mol

Heavy Atom Count

40

UNII

XDC9VEX4CH

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

SB 699551

Dates

Last modified: 08-15-2023

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